11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole
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Overview
Description
11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole, also known as DH-CBD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole is not yet fully understood, but it has been suggested that it may act as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects
11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have neuroprotective effects and to enhance the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain experiments.
Future Directions
There are several future directions for research on 11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole. One potential area of study is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of research could be its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on certain cancer cells. Additionally, further studies could investigate its potential as a treatment for anxiety and other psychiatric disorders.
Synthesis Methods
The synthesis of 11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole involves a multi-step process that begins with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with cyclohexanone to form an intermediate product. This intermediate product is then reacted with 2,3-diaminopyridine to form 11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole.
Scientific Research Applications
11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
properties
IUPAC Name |
14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),5,11(16),12,14-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-11-6-7-15-13(10-11)12-4-2-5-14-16(12)18(15)9-3-8-17-14/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFJXXHBAHTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN=C4C3=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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